6-(Dimethylphosphoryl)-2-methoxypyridin-3-ylamine
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Overview
Description
(5-Amino-6-methoxypyridin-2-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H12N2O2P It is characterized by the presence of an amino group, a methoxy group, and a dimethylphosphine oxide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-6-methoxypyridin-2-yl)dimethylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxypyridine and dimethylphosphine oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or ethanol, and catalysts such as palladium or copper may be used.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (5-Amino-6-methoxypyridin-2-yl)dimethylphosphine oxide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-6-methoxypyridin-2-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The amino and methoxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-Amino-6-methoxypyridin-2-yl)dimethylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5-Amino-6-methoxypyridin-2-yl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. It may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyridine: A related compound with similar structural features but lacking the dimethylphosphine oxide group.
6-Methoxy-2-pyridinecarboxylic acid: Another similar compound with a carboxylic acid group instead of the amino group.
Uniqueness
(5-Amino-6-methoxypyridin-2-yl)dimethylphosphine oxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13N2O2P |
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Molecular Weight |
200.17 g/mol |
IUPAC Name |
6-dimethylphosphoryl-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H13N2O2P/c1-12-8-6(9)4-5-7(10-8)13(2,3)11/h4-5H,9H2,1-3H3 |
InChI Key |
ITZRMRGTAKBXTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)P(=O)(C)C)N |
Origin of Product |
United States |
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